Bicyclo[3.1.1]heptane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.1.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-6-4-7(3-1)5-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOMMGQAMRXRRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348536 | |
| Record name | bicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-34-0 | |
| Record name | bicyclo[3.1.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Significance and Emergence in Molecular Design
The bicyclo[3.1.1]heptane framework has gained considerable attention as a bioisostere for meta-substituted benzene (B151609) rings in drug design. acs.orgresearchgate.netacs.org This is because the spatial arrangement of substituents at its bridgehead positions mimics the geometry of meta-substituted arenes. researchgate.net The replacement of flat aromatic rings with three-dimensional, saturated scaffolds like this compound can lead to improved physicochemical properties in drug candidates, such as enhanced metabolic stability and optimized lipophilicity. acs.orgrsc.org This strategic substitution, often referred to as "escaping from flatland," is a key trend in modern medicinal chemistry aimed at improving the performance of drug candidates. acs.orgacs.org
The academic interest in this compound and its derivatives also stems from their potential as building blocks for more complex molecules and advanced materials. ontosight.ai The rigid framework of the bicyclic system provides a well-defined and predictable scaffold for appending various functional groups. chemrxiv.org This has led to its use in the synthesis of novel polymers, coatings, and other materials with unique structural properties. ontosight.aiontosight.ai
Historical Perspectives on Bridged Bicyclic Hydrocarbons and Strain Theory Considerations
The study of bridged bicyclic hydrocarbons is deeply rooted in the development of strain theory in organic chemistry. These molecules, characterized by two rings sharing two non-adjacent carbon atoms (bridgeheads), often exhibit significant ring strain due to deviations from ideal bond angles and lengths. youtube.com This inherent strain influences their reactivity and stability, making them fascinating subjects for physical organic chemists.
Contemporary Research Trajectories in Bicyclo 3.1.1 Heptane Synthesis and Application
Strategies Utilizing Strained Precursors
The inherent strain within small, bridged ring systems provides a powerful thermodynamic driving force for the construction of more complex molecular architectures. In the context of this compound synthesis, the use of strained precursors, particularly [3.1.1]propellane, has proven to be a highly effective and versatile strategy. The release of ring strain in these precursors facilitates the formation of the BCHep skeleton through various ring-opening reactions.
[3.1.1]Propellane as a Key Intermediate
[3.1.1]Propellane stands out as a premier precursor for the synthesis of a wide array of this compound derivatives. thieme-connect.com Its central carbon-carbon single bond is exceptionally weak and susceptible to homolytic cleavage, making it an ideal substrate for radical-mediated transformations. thieme-connect.com This reactivity has been harnessed to develop several one-step procedures for the synthesis of 1,5-difunctionalized BCHeps. thieme-connect.com The ability to generate diverse and medicinally relevant carbon- and heteroatom-substituted BCHeps from this common intermediate underscores its importance in modern drug discovery. researchgate.netnih.gov
Scalable Preparative Methods for [3.1.1]Propellane
Another practical synthesis begins with cyclohexane-1,3-dicarboxylic acid, which is converted to 1,5-diiodothis compound. acs.org This intermediate is then treated with phenyllithium (B1222949) to generate [3.1.1]propellane in solution. thieme-connect.com This method has been demonstrated on a 30 mmol scale, yielding a solution of the propellane in dibutyl ether that can be stored for extended periods at low temperatures with minimal degradation. thieme-connect.com
| Starting Material | Key Steps | Scale | Overall Yield | Reference |
| Ethyl 4-chlorobutanoate | 5 steps | Multigram | 26-37% | nih.govresearchgate.netspringernature.com |
| Cyclohexane-1,3-dicarboxylic acid | 4 steps to 1,5-diiodothis compound, then reaction with phenyllithium | 30 mmol | 50% (for dicarboxylic acid) | thieme-connect.com |
Radical Ring-Opening Reactions of [3.1.1]Propellane
The cornerstone of [3.1.1]propellane's utility lies in its facile radical ring-opening reactions, which provide direct access to 1,5-disubstituted bicyclo[3.1.1]heptanes. nih.govthieme-connect.com This strategy has been successfully employed to introduce a variety of functional groups at the bridgehead positions of the BCHep core. nih.govthieme-connect.com The reaction proceeds via the addition of a radical species to the central C-C bond of the propellane, which triggers the opening of the strained three-membered ring system and formation of a bridgehead radical intermediate. thieme-connect.com This intermediate can then be trapped by a suitable reagent to afford the desired difunctionalized product. thieme-connect.com The versatility of this approach has enabled the synthesis of a broad spectrum of BCHep derivatives, including those with carbon, nitrogen, and other heteroatom substituents. nih.govresearchgate.net
Photocatalyzed Atom-Transfer Radical Addition Reactions
Photocatalyzed atom-transfer radical addition (ATRA) has emerged as a powerful and mild method for the functionalization of [3.1.1]propellane. thieme-connect.comspringernature.com This technique utilizes visible light, typically from blue LEDs (456 nm), to generate radical species from a variety of precursors, such as alkyl and aryl iodides. researchgate.netthieme-connect.comspringernature.com These radicals then readily add to [3.1.1]propellane, leading to the formation of synthetically versatile iodo-substituted BCHeps in good to excellent yields (47–94%). thieme-connect.com A key advantage of this method is its broad substrate scope, accommodating a wide range of iodide derivatives. thieme-connect.com Furthermore, these ATRA reactions have been shown to proceed without the formation of "staffane" byproducts, which can arise from the oligomerization of the propellane. researchgate.net The resulting iodo-BCHep products serve as valuable intermediates for further derivatization, for instance, through iron-catalyzed Kumada coupling with aryl Grignard reagents. nih.govspringernature.com
| Radical Precursor | Catalyst System | Product Type | Yield Range | Reference |
| Alkyl/Aryl Iodides | Blue LED (456 nm) | Iodo-substituted BCHeps | 47-94% | thieme-connect.comspringernature.com |
| Iodonium dicarboxylates | Dual Photoredox/Cu-catalysis | C,O-difunctionalized BCHeps | - | thieme-connect.com |
| Amines | Dual Photoredox/Cu-catalysis | C,N-difunctionalized BCHeps | - | thieme-connect.com |
Halosulfonylation Approaches
A one-pot halosulfonylation of [3.1.1]propellane has been developed, providing a practical and scalable route to sulfonylated this compound derivatives. researchgate.netchemrxiv.org This method is significant as sulfonylated motifs are prevalent in pharmaceuticals and agrochemicals. chemrxiv.org The reaction proceeds under mild conditions and utilizes sulfonyl halides that can be conveniently generated in situ from readily available sulfinate salts and a halogen source. researchgate.netchemrxiv.org This approach is compatible with a range of aryl, heteroaryl, and alkyl substituents on the sulfonyl group. researchgate.netchemrxiv.org The resulting halogenated sulfonyl-BCHep products are valuable for further chemical modifications. chemrxiv.org For instance, the halosulfonylation of 3-oxa[3.1.1]propellane has been achieved in good yields. chemrxiv.org
Diphosphination Reactions
A novel, three-component radical ring-opening diphosphination reaction of [3.1.1]propellane has been developed to synthesize diphosphine ligands based on the this compound backbone. nih.govacs.orgnih.gov This reaction proceeds under photocatalytic conditions, utilizing blue LED irradiation, and involves the reaction of a diarylphosphine oxide, [3.1.1]propellane, and a diarylchlorophosphine. nih.govacs.org This method allows for the synthesis of both symmetric and unsymmetric diphosphine derivatives in yields up to 74%. acs.org The reaction is tolerant of a variety of electron-donating and electron-withdrawing groups on the phosphine (B1218219) components. acs.org Density functional theory (DFT) calculations have been used to estimate the feasibility of the initial radical addition, supporting the experimental findings. nih.govacs.org These diphosphine ligands are of interest for their potential applications in coordination chemistry and materials science due to their unique structural features. nih.govnih.gov
Bicyclo[1.1.0]butanes (BCBs) in this compound Construction
Bicyclo[1.1.0]butanes serve as versatile building blocks for the synthesis of bicyclo[3.1.1]heptanes and their derivatives. Their unique reactivity, stemming from the highly strained central σ-bond, allows them to participate in a variety of cycloaddition reactions, acting as three-carbon synthons. This reactivity has been harnessed in the development of several powerful synthetic methods.
The cycloaddition reactions of bicyclobutanes represent a primary strategy for accessing the this compound core. These transformations can be broadly categorized based on their reaction mechanisms, including radical, polar, and transition-metal-catalyzed pathways. These methods offer diverse routes to a wide range of substituted this compound derivatives with high efficiency and stereocontrol.
Formal (3+3) cycloaddition reactions involving BCBs and a three-atom coupling partner have become a cornerstone for the synthesis of the this compound ring system. These reactions have been realized through various catalytic systems, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cycloaddition Reactions of Bicyclobutanes
Formal (3+3) Cycloadditions
Radical-mediated (3+3) cycloadditions provide a powerful tool for the construction of this compound scaffolds. These reactions often proceed under mild conditions and exhibit a broad substrate scope. One notable example involves a pyridine-boryl radical-catalyzed [2σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropyl (B3062369) ketones. This method furnishes highly substituted this compound derivatives in an atom-economical manner. nih.gov The reaction is catalyzed by a combination of a simple tetraalkoxydiboron compound, such as bis(pinacolato)diboron (B136004) (B₂pin₂), and a pyridine (B92270) derivative. nih.gov Computational studies support a pyridine-assisted boronyl radical catalytic cycle. nih.gov
Another innovative approach is the development of indolo-bicyclo[3.1.1]heptane as a carbazole (B46965) isostere through a radical indolization of bicyclo[1.1.0]butanes. nih.gov This method utilizes BCBs as radical precursors and terminators in a Fukuyama radical indolization reaction with 2-alkenylarylisocyanides, leading to the efficient one-step construction of a tricyclic system. nih.gov
A photoinduced [3σ+2σ] cycloaddition has also been developed for the synthesis of trisubstituted bicyclo[3.1.1]heptanes using bicyclo[1.1.0]butanes and cyclopropylamines. researchgate.net This transformation proceeds under mild and operationally simple conditions, providing access to unique meta-substituted arene bioisosteres. researchgate.net
Table 1: Examples of Radical (3+3) Cycloaddition Reactions for this compound Synthesis
| Catalyst/Initiator | Reactants | Product Type | Yield (%) | Reference |
| B₂pin₂ / 3-pentyl isonicotinate | Bicyclo[1.1.0]butane & Cyclopropyl ketone | Highly substituted this compound | up to 99 | nih.gov |
| --- | 2-Alkenylarylisocyanide & Bicyclo[1.1.0]butane | Indolo-bicyclo[3.1.1]heptane | --- | nih.gov |
| Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Bicyclo[1.1.0]butane & Cyclopropylamine (B47189) | 4-Aminothis compound | 70 | researchgate.net |
Polar (3+3) cycloaddition reactions represent another significant avenue for the synthesis of this compound derivatives. These reactions often involve the activation of bicyclobutanes by a Lewis acid, which facilitates their reaction with a suitable 1,3-dipole or its equivalent. Bicyclo[1.1.0]butanes, particularly those substituted with an acyl group at the 1- and 3-positions, can be considered as donor-acceptor cyclopropanes with high strain energy, making them excellent partners in polar cycloadditions.
A notable example is the Lewis acid-catalyzed 1,3-dipolar cycloaddition of BCBs with isatogens, which provides access to tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. researchgate.netchemrxiv.org This reaction proceeds smoothly under mild conditions with good functional group tolerance. researchgate.net Scandium triflate (Sc(OTf)₃) has been identified as an effective catalyst for this transformation. researchgate.net Furthermore, this methodology has been extended to a one-pot process starting from 2-nitroalkynes and BCBs. researchgate.net
The development of asymmetric polar (3+3) cycloadditions is a key area of research. An enantioselective formal (3+3) cycloaddition of bicyclobutanes with nitrones has been achieved using a chiral Lewis acid catalyst. synthical.com This method allows for the synthesis of enantioenriched hetero-bicyclo[3.1.1]heptane products with high yields and excellent enantioselectivities. synthical.com The use of a bidentate chelating bicyclo[1.1.0]butane substrate is crucial for achieving high stereocontrol. synthical.com
Table 2: Examples of Polar (3+3) Cycloaddition Reactions for this compound Synthesis
| Catalyst | Reactants | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |
| Sc(OTf)₃ | Bicyclo[1.1.0]butane & Isatogen | Tetracyclic 2-oxa-3-azathis compound | up to 95 | N/A | researchgate.net |
| Chiral Co(II)/PyIPI | Bicyclo[1.1.0]butane & Nitrone | Hetero-bicyclo[3.1.1]heptane | up to 99 | >99 | synthical.com |
| Eu(OTf)₃ | Bicyclo[1.1.0]butane & Nitrone | 2-Oxa-3-azathis compound | High | N/A |
Palladium catalysis has opened new avenues for the construction of this compound frameworks through formal (3+3) cycloadditions. These reactions often exhibit high efficiency and selectivity, with the outcome being tunable by the choice of ligands.
A significant advancement is the palladium-catalyzed double strain-release (3+3) cycloaddition for the synthesis of vinylbicyclo[3.1.1]heptanes. This method provides access to all-carbon bicyclo[3.1.1]heptanes, which are important as bioisosteres for substituted benzenes.
Furthermore, palladium-catalyzed ligand-controlled switchable cycloadditions have been developed for the divergent synthesis of bridged bicyclic frameworks. For instance, the reaction of BCBs with vinyl oxiranes can be directed towards different products by tuning the phosphine ligand. While some ligands promote (5+3) or [2σ+2σ] cycloadditions, the development of a specific (3+3) pathway is an area of active investigation. This highlights the potential to access diverse bicyclic systems from the same starting materials through catalyst control.
Higher-order cycloadditions provide an efficient means to construct complex polycyclic systems in a single step. A notable example is the Lewis acid-catalyzed higher-order [8+3] cycloaddition of bicyclo[1.1.0]butanes with troponoids. This strategy allows for the unified synthesis of three distinct libraries of medicinally relevant cycloheptatriene-fused hetero-bicyclo[3.1.1]heptanes (X-BCHeps), where X can be nitrogen, oxygen, or sulfur.
This method utilizes troponoids such as azaheptafulvenes, tropones, and tropothiones as the eight-atom component. The reaction is characterized by its excellent periselectivity, operational simplicity, mild reaction conditions, and high efficiency. Density functional theory (DFT) calculations and control experiments suggest that the reaction proceeds through a concerted Sₙ2-like nucleophilic addition of the troponoid to the Lewis acid-activated BCB. The synthetic utility of this methodology is further demonstrated by its scalability and the potential for diverse post-synthetic modifications of the resulting cycloadducts.
Table 3: Lewis Acid-Catalyzed [8+3] Cycloaddition of BCBs with Troponoids
| Lewis Acid | BCB Substrate | Troponoid | Product | Reference |
| Yb(OTf)₃ | Acyl-substituted BCB | Azaheptafulvene | Cycloheptatriene-fused aza-bicyclo[3.1.1]heptane | |
| Yb(OTf)₃ | Acyl-substituted BCB | Tropone | Cycloheptatriene-fused oxa-bicyclo[3.1.1]heptane | |
| Yb(OTf)₃ | Acyl-substituted BCB | Tropothione | Cycloheptatriene-fused thia-bicyclo[3.1.1]heptane |
A notable advancement in the synthesis of heteroatom-containing bicyclo[3.1.1]heptanes is the Europium(III) triflate (Eu(OTf)₃)-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. bohrium.comnih.gov This reaction provides access to multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, which are valuable as potential bioisosteres for meta-substituted arenes. bohrium.comnih.gov The protocol is distinguished by its mild reaction conditions and broad tolerance for various functional groups. bohrium.comnih.gov
The mechanism, supported by computational density functional theory (DFT) calculations, is believed to proceed through a nucleophilic addition of the nitrone to the bicyclo[1.1.0]butane, followed by an intramolecular cyclization. bohrium.comnih.gov This method represents the first example of constructing bicyclo[3.1.1]heptanes with multiple heteroatoms. bohrium.com The synthetic utility of this reaction has been showcased in the concise synthesis of a Rupatadine analogue. bohrium.comnih.gov
| Entry | Bicyclo[1.1.0]butane (BCB) | Nitrone | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-disubstituted acyl BCB | Various aryl nitrones | 2-oxa-3-azathis compound derivative | Good |
Selective [2σ + 2σ] Radical Cycloadditions
A novel and atom-economical approach to highly substituted this compound derivatives involves a [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones. bohrium.comacs.orgnih.gov This reaction, which is a departure from traditional cycloadditions that typically involve at least one π-bond component, is catalyzed by a combination of tetraalkoxydiboron(4) compound B₂pin₂ and 3-pentyl isonicotinate. acs.orgnih.gov
The reaction demonstrates a broad substrate scope, enabling the synthesis of a variety of highly functionalized BCHs with up to six substituents on the core structure, often in high isolated yields (up to 99%). nih.govfigshare.com Computational studies have indicated a pyridine-assisted boronyl radical catalytic cycle. nih.govfigshare.com This methodology provides a modular and concise route to these three-dimensional scaffolds, which are not only bioisosteres of benzenes but also form the core skeleton of several terpene natural products. bohrium.comacs.orgnih.gov
| Entry | Bicyclo[1.1.0]butane (BCB) | Cyclopropyl Ketone | Catalyst System | Yield (%) |
|---|---|---|---|---|
| 1 | Various substituted BCBs | Various substituted cyclopropyl ketones | B₂pin₂ / 3-pentyl isonicotinate | Up to 99 |
Photoinduced [3σ+2σ] Cycloadditions of Bicyclobutanes and Cyclopropylamines
A significant breakthrough in the synthesis of aminobicyclo[3.1.1]heptanes is the photoinduced [3σ+2σ] cycloaddition of bicyclo[1.1.0]butanes (BCBs) and cyclopropylamines (CPAs). nih.govacs.orgnih.gov This method provides the first route to trisubstituted 4-aminobicyclo[3.1.1]heptanes, which are valuable as meta-substituted arene bioisosteres. nih.govacs.orgresearchgate.net The reaction proceeds under mild and operationally simple conditions, utilizing a photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbpy)PF₆. nih.govsmolecule.com
The mechanism involves the photoexcited iridium catalyst oxidizing the cyclopropylamine to a radical cation. This is followed by β-scission to generate a distonic radical, which then engages with the bicyclobutane to form the this compound core in a single step. smolecule.com The versatility of this method is highlighted by its tolerance for a wide range of functional groups and its applicability to derivatization reactions, expanding the accessible chemical space of these important bicyclic structures. nih.govnih.gov
| Entry | Bicyclo[1.1.0]butane (BCB) | Cyclopropylamine (CPA) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | BCB with ester group | N-Aryl cyclopropylamine | 4-Aminothis compound derivative | 73 |
| 2 | BCB with ester group | N-Alkyl cyclopropylamine | 4-Aminothis compound derivative | Good |
HFIP-Promoted (3+3) Annulation with Indolyl Alcohols
A metal- and photocatalyst-free method for the synthesis of indole-fused bicyclo[3.1.1]heptanes has been developed using 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) to promote a (3+3) annulation of bicyclo[1.1.0]butanes (BCBs) with indolyl alcohols. researchgate.netnih.govchemrxiv.org This reaction is significant as it represents the first use of HFIP to activate BCBs. researchgate.netnih.govchemrxiv.org
Mechanistic studies have shown that HFIP plays a dual role in activating both the BCB and the indolyl alcohol. researchgate.netchemrxiv.org The reaction is proposed to proceed through an initial (3+2) annulation, followed by a ring expansion and aromatization cascade to yield the final indole-fused this compound product. researchgate.netnih.govchemrxiv.org This strategy provides an efficient route to these complex polycyclic systems under mild conditions. chemrxiv.org
| Entry | Bicyclo[1.1.0]butane (BCB) | Indolyl Alcohol | Solvent System | Yield (%) |
|---|---|---|---|---|
| 1 | Disubstituted ester BCB | Indolyl alcohol | CH₂Cl₂:HFIP (7:3) | 70 |
| 2 | Disubstituted ester BCB (1.2 equiv) | Indolyl alcohol | CH₂Cl₂:HFIP (7:3) | 86 (isolated) |
Radical Indolization Reactions with 2-Alkenylarylisocyanides
A novel and highly efficient one-step strategy for constructing indolo-bicyclo[3.1.1]heptane scaffolds, which are potential carbazole isosteres, has been developed. chemrxiv.orgresearchgate.netchemrxiv.org This method utilizes bicyclo[1.1.0]butanes (BCBs) as radical precursors and terminators in a Fukuyama radical indolization reaction with 2-alkenylarylisocyanides. chemrxiv.orgresearchgate.netchemrxiv.org
This reaction is a rare example where two different functional groups of the same molecule, the isonitrile and the alkene, are sequentially involved in the cyclization process. chemrxiv.orgresearchgate.net The process is initiated by a photocatalyst, and the choice of the photocatalyst is crucial for maximizing the yield of the tricyclic product. thieme-connect.com The reaction demonstrates a broad scope, tolerating various electronic properties on the aryl group of the alkene, although sterically hindered substrates may result in lower yields. thieme-connect.com
| Entry | 2-Alkenylarylisocyanide | Photocatalyst | Yield (%) |
|---|---|---|---|
| 1 | Naphthyl derivative | Specified photocatalyst | 75 |
| 2 | Electron-rich aryl derivative | Specified photocatalyst | 70 |
| 3 | Electron-poor aryl derivative | Specified photocatalyst | 76 |
Alternative Synthetic Approaches
Ring Expansion Strategies from Bicyclo[1.1.1]pentanes
An alternative approach to the this compound skeleton involves the ring expansion of the smaller bicyclo[1.1.1]pentane (BCP) system. One such strategy is a photochemical formal [4+2] reaction of BCP imines. nih.govacs.org In this process, excitation of the imine in the presence of an excess of an alkene generates a diradical intermediate. This diradical then undergoes fragmentation of the BCP core, followed by addition to the alkene and subsequent cyclization to afford the this compound product. nih.govacs.org
Another radical-based approach starts from [3.1.1]propellane, which can be accessed on a scalable level. nih.gov This precursor opens up convenient access to bicyclo[3.1.1]heptanes, which are excellent mimics of the geometry of meta-substituted benzene rings. nih.gov For instance, the reaction of [3.1.1]propellane with alkyl iodides under photolytic conditions can produce the corresponding this compound derivatives. chemrxiv.org These ring expansion strategies provide valuable entries into the this compound scaffold from more readily available starting materials.
Cyclization of Cyclohexane (B81311) Dicarboxylates
The construction of the this compound scaffold through the cyclization of cyclohexane derivatives represents a foundational strategy in synthetic organic chemistry. While newer methods involving propellane chemistry have emerged, the intramolecular cyclization of appropriately substituted cyclohexane dicarboxylates remains a relevant, albeit sometimes challenging, approach. domainex.co.ukresearchgate.net This methodology leverages the six-membered ring of cyclohexane as a template, upon which the second, smaller ring is constructed through the formation of a new carbon-carbon bond.
One of the classical methods for intramolecular cyclization of diesters is the Dieckmann Condensation, which typically yields β-ketoesters. dokumen.pub In the context of this compound synthesis, a variation of this strategy is employed, focusing on the double alkylation of a cyclohexane dicarboxylate to form the requisite bicyclic structure.
Detailed Research Findings
A notable application of this strategy involves the synthesis of this compound diesters starting from commercially available cyclohexane-1,3-dicarboxylic acid. acs.orgnih.gov This multi-step process establishes the core bicyclic framework and provides functional handles for further elaboration. The synthetic sequence can be streamlined into a one-pot procedure for the key cyclization step. acs.orgnih.gov
The table below summarizes the key transformation from the cyclohexane diester to the this compound scaffold.
| Starting Material | Reagents | Product | Reaction Type |
| Dimethyl cyclohexane-1,3-dicarboxylate | 1) Lithium diisopropylamide (LDA), N,N'-Dimethylpropyleneurea (DMPU), THF, -78 °C 2) Diiodomethane (CH₂I₂), 0 °C to rt | Dimethyl this compound-1,3-dicarboxylate | Intramolecular Double Alkylation |
Table 1: Synthesis of a this compound Derivative via Cyclization of a Cyclohexane Dicarboxylate. Data sourced from nih.gov.
This synthetic route provides access to bicyclo[3.1.1]heptanes with ester functionalities at the bridgehead positions, which are valuable intermediates for further chemical modifications. nih.gov
Radical Reaction Pathways and Intermediates
Radical-mediated reactions provide a powerful and versatile platform for constructing the this compound skeleton. These methods typically involve the generation of a radical species that initiates a cascade, leading to the formation of the desired bicyclic system.
A prominent strategy involves the ring-opening of [3.1.1]propellane. domainex.co.uk This strained precursor is susceptible to radical functionalization. domainex.co.uk For instance, atom-transfer radical addition (ATRA) reactions, initiated either by photoredox catalysis with catalysts like Ir(ppy)₃ or chemically with triethylborane (B153662) (BEt₃), can be used. domainex.co.uk In these processes, a radical adds to one of the bridgehead carbons of the propellane, causing the central, highly strained carbon-carbon bond to cleave homolytically. This generates a bicyclo[3.1.1]heptyl bridgehead radical intermediate, which is then trapped to yield the functionalized product. domainex.co.ukacs.org
Another significant radical pathway is the [2σ + 2σ] radical cycloaddition between bicyclo[1.1.0]butanes (BCBs) and cyclopropyl ketones. bohrium.comnih.gov This reaction is catalyzed by a combination of a tetraalkoxydiboron compound (B₂pin₂) and a pyridine derivative, which together generate a boronyl radical. bohrium.comnih.gov This radical initiates a cycle that leads to the formation of highly substituted this compound derivatives. bohrium.comnih.gov
The Fukuyama radical indolization has also been adapted for this purpose, providing access to complex tricyclic systems like indolo-bicyclo[3.1.1]heptane. chemrxiv.org In this mechanism, a radical generated from a BCB adds to an isonitrile group, forming an imidoyl radical intermediate. chemrxiv.org This intermediate then undergoes a 5-exo-trig cyclization, followed by a final ring closure to yield the product. chemrxiv.org
Furthermore, photoinduced processes can generate radical cation intermediates. nih.gov A photochemical [3σ+2σ] cycloaddition between cyclopropylamines and BCBs proceeds through a single-electron transfer from the cyclopropylamine to a photoexcited iridium catalyst. nih.govnih.gov This creates a radical cation that undergoes ring-opening to a distonic radical cation, which then adds to the BCB. A subsequent cyclization and reduction step completes the formation of the aminothis compound product. nih.gov
| Radical Pathway | Precursors | Key Intermediate(s) | Initiation Method | Ref. |
| Atom-Transfer Radical Addition (ATRA) | [3.1.1]Propellane, Alkyl Halides | Bicyclo[3.1.1]heptyl bridgehead radical | Photoredox (Ir(ppy)₃) or Chemical (BEt₃) | domainex.co.uk |
| [2σ + 2σ] Radical Cycloaddition | Bicyclo[1.1.0]butane, Cyclopropyl Ketone | Boronyl radical, Pyridine-assisted boronyl radical | B₂pin₂ / Pyridine derivative | bohrium.comnih.gov |
| Fukuyama Radical Indolization | Bicyclo[1.1.0]butane, 2-Alkenylarylisocyanide | Imidoyl radical, C(sp³) radical | Photocatalysis (e.g., 4CzIPN) | chemrxiv.org |
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butane, Cyclopropylamine | Radical cation, Distonic radical cation | Photoredox (Ir catalyst) | nih.govnih.gov |
Polar Reaction Pathways
Polar, or ionic, reaction mechanisms offer a complementary approach to the construction of the this compound core, often facilitated by Lewis acid catalysis. These pathways involve the generation of charged intermediates, such as carbocations or zwitterions, which guide the bond-forming events.
Two general polar pathways have been identified for reactions involving bicyclo[1.1.0]butanes (BCBs). chinesechemsoc.org In the first, a Lewis acid activates the BCB, leading to the formation of an enolate-carbocation species. This electrophilic intermediate is then attacked by a nucleophilic reaction partner. chinesechemsoc.org In the second pathway, the BCB is attacked directly by a nucleophile, causing the ring to open and form an enolate intermediate, which then undergoes a subsequent intramolecular cyclization. chinesechemsoc.org
A notable example is the formal dipolar [4π+2σ] cycloaddition of BCBs with nitrones, catalyzed by europium triflate (Eu(OTf)₃). researchgate.netbohrium.com Mechanistic studies suggest this reaction proceeds via a stepwise polar mechanism involving the nucleophilic attack of the nitrone onto the Lewis acid-activated BCB, followed by an intramolecular cyclization to form the 2-oxa-3-azathis compound ring system. researchgate.netbohrium.comresearchgate.net Similar polar cycloadditions have been developed using isatogens and diaziridines as reaction partners, catalyzed by scandium triflate (Sc(OTf)₃), to produce various hetero-BCHep derivatives. nih.govnih.govresearchgate.net
A distinct "radical-polar crossover" mechanism has also been described. chemrxiv.orgchemrxiv.org In this unified strategy to access aza- and oxa-bicyclo[3.1.1]heptanes, the reaction is initiated under photoredox conditions to generate a radical, but the key ring-closing step proceeds through a polar, ionic pathway. Computational studies support an oxidative radical-polar crossover mechanism for these transformations. chemrxiv.orgchemrxiv.org
Concerted vs. Stepwise Cycloaddition Mechanisms
The question of whether a cycloaddition reaction proceeds in a single, concerted step or through a multi-step, stepwise pathway is a fundamental mechanistic consideration in the synthesis of this compound. The specific reactants and catalysts involved heavily influence which pathway is dominant.
Evidence for a concerted mechanism comes from the Lewis acid-catalyzed higher-order [8+3] cycloaddition of BCBs with troponoids. chemrxiv.orgchemrxiv.org Density Functional Theory (DFT) calculations for this reaction support a concerted Sₙ2-like nucleophilic addition of the troponoid to the Lewis acid-activated BCB. chemrxiv.orgchemrxiv.org This implies that the two new sigma bonds that form the bicyclic core are formed in a single transition state without the formation of a stable intermediate.
In contrast, many reactions are proposed to follow a stepwise mechanism . The Eu(OTf)₃-catalyzed formal [4π+2σ] cycloaddition between BCBs and nitrones is a prime example. researchgate.netresearchgate.net Computational and experimental evidence indicates a two-step process: (1) nucleophilic addition of the nitrone to the BCB to form a zwitterionic intermediate, followed by (2) intramolecular cyclization to close the ring. researchgate.netbohrium.comresearchgate.net Similarly, the Brønsted acid-catalyzed formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs is believed to proceed through a stepwise pathway involving a carbocation intermediate. chinesechemsoc.org The general polar pathways involving BCBs, where an initial intermolecular bond formation is followed by a separate intramolecular ring-closing event, are inherently stepwise. chinesechemsoc.org
| Reaction | Proposed Mechanism | Key Evidence | Ref. |
| [8+3] Cycloaddition of BCBs with Troponoids | Concerted | DFT calculations show a concerted Sₙ2-like transition state. | chemrxiv.orgchemrxiv.org |
| [4π+2σ] Cycloaddition of BCBs with Nitrones | Stepwise | DFT calculations support nucleophilic addition followed by intramolecular cyclization via a zwitterionic intermediate. | researchgate.netbohrium.comresearchgate.net |
| (3+3) Cycloaddition of BCBs with Indolyl Methanol | Stepwise | Reaction proceeds through a carbocation intermediate generated after initial addition. | chinesechemsoc.org |
Role of Lewis Acid Catalysis in Mechanistic Control
Lewis acid catalysis is a cornerstone in modern methods for constructing this compound systems, offering precise control over reaction pathways and selectivity. By coordinating to a substrate, typically a carbonyl group on a BCB or the cycloaddition partner, the Lewis acid alters its electronic properties, thereby directing the course of the reaction. nih.govnih.govchemrxiv.org
A primary role of the Lewis acid is to activate the substrate towards a polar reaction pathway. In the cycloaddition of BCBs with partners like nitrones, isatogens, or troponoids, Lewis acids such as Sc(OTf)₃ or Eu(OTf)₃ are crucial. researchgate.netnih.govchemrxiv.org They activate the BCB by coordinating to its carbonyl group, increasing the electrophilicity of the strained central bond and facilitating nucleophilic attack. chinesechemsoc.orgchemrxiv.org This activation effectively funnels the reaction down a polar, stepwise pathway, often precluding competing radical or pericyclic pathways.
Lewis acids are also instrumental in controlling stereochemistry. In the enantioselective formal (3+3) cycloaddition of BCBs with nitrones, a chiral Co(II)/PyIPI complex serves as the Lewis acid catalyst. nih.gov The chiral ligand environment around the metal center orchestrates the approach of the two reactants. For this control to be effective, the BCB substrate was designed to include a bidentate chelating group (an acyl imidazole (B134444) or pyrazole), which ensures a well-defined geometry in the transition state, leading to high levels of enantioselectivity. nih.gov This demonstrates how Lewis acid catalysis can go beyond simply promoting a reaction to exquisitely controlling its three-dimensional outcome.
Different Lewis acids can also lead to different products, highlighting their role in controlling periselectivity. For example, while pyridinium (B92312) 1,4-zwitterionic thiolates undergo a Sc(OTf)₃-catalyzed formal (3+3) reaction with BCBs, the use of a Ni(ClO₄)₂ catalyst with quinolinium 1,4-zwitterionic thiolates leads to a higher-order (5+3) cycloaddition. researchgate.netresearchgate.net
Computational Mechanistic Investigations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in this compound synthesis. These theoretical investigations provide detailed energetic and structural information about transition states and intermediates that are often difficult or impossible to observe experimentally.
DFT calculations have been widely used to distinguish between concerted and stepwise pathways. For the [8+3] cycloaddition of BCBs with troponoids, calculations revealed a concerted Sₙ2-like mechanism, whereas for the [4π+2σ] cycloaddition with nitrones, a stepwise pathway involving a zwitterionic intermediate was found to be energetically favorable. researchgate.netbohrium.comchemrxiv.org
Computational studies also provide crucial support for proposed radical mechanisms. In the boronyl radical-catalyzed [2σ + 2σ] cycloaddition, DFT calculations substantiated the proposed pyridine-assisted boronyl radical catalytic cycle. acs.orgbohrium.comnih.gov Similarly, in the development of a unified strategy for synthesizing aza/oxa-bicyclo[3.1.1]heptanes, DFT calculations were key in supporting an oxidative radical-polar crossover mechanism and rationalizing the observed regioselectivity. chemrxiv.orgchemrxiv.org
Furthermore, computational methods can explain unconventional outcomes. In a visible-light-driven intramolecular [2+2] cycloaddition that forms this compound-2,4-diones, DFT calculations were employed to explore and understand the observed, unconventional crossed cycloaddition process. bohrium.com These computational insights are critical for refining mechanistic hypotheses and for the future design of new, more efficient, and selective synthetic methods. rsc.org
Spectroscopic Characterization and Conformational Analysis of Bicyclo 3.1.1 Heptane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationdocbrown.infonih.govsmolecule.combenchchem.com
NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, serves as a powerful tool for the detailed structural analysis of bicyclo[3.1.1]heptane derivatives. research-nexus.net Comprehensive studies on various derivatives, such as those in the pinane (B1207555) series, have allowed for the full assignment of their spectral data, providing deep insights into their structural and conformational characteristics. research-nexus.net While proton spectra can be complex, ¹³C NMR is often employed to determine the conformations of these molecules. koreascience.kr Advanced 2D NMR techniques, such as the INADEQUATE experiment, have been crucial in resolving previous ambiguities and providing definitive C-C connectivity proof for correct structural assignments. koreascience.kr
The proton NMR spectra of this compound derivatives are often complex due to the rigid structure and distinct magnetic environments of the protons. koreascience.kr However, detailed analysis, including the use of techniques like the Nuclear Overhauser Effect (NOE), allows for the assignment of proton signals. koreascience.krkoreascience.kr For instance, in certain substituted bicyclo[3.1.1]heptanes, the chemical inequivalence of protons on the same carbon, such as the H(1) and H(5) protons, can be observed, indicating hindered rotation of substituent groups. sibran.ru The chemical shifts are influenced by steric compression and the anisotropic effects of nearby functional groups. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for this compound Derivatives
Data sourced from references koreascience.krsibran.ruchemicalbook.com.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound Derivatives
Data sourced from references koreascience.krdocbrown.info.
The this compound system exhibits conformational flexibility, primarily in the three-carbon bridge. koreascience.kr The conformations are generally classified into three groups: a Y-shape, a bridged chair, and a bridged boat. lookchem.com The preferred conformation is determined by the substitution pattern on the ring. lookchem.com
Temperature-dependent NMR studies are particularly insightful for understanding the dynamic processes. researchgate.net For certain derivatives, the chemical inequivalence of specific protons and carbons at lower temperatures indicates hindered rotation of substituent groups due to donor-acceptor interactions. sibran.ru By studying the coalescence of signals as the temperature is raised, the activation free energy (ΔG‡) for these conformational transitions can be determined. For one derivative, this barrier was calculated to be 80.1 kJ/mol, with quantum chemical calculations suggesting that the hindered rotation of an ester group is the main contributor. sibran.ruresearchgate.net
X-ray Crystallography for Solid-State Structure Determinationbenchchem.com
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of this compound derivatives in the solid state. researchgate.net These studies confirm the conformations inferred from NMR and computational methods. For example, the crystal structure of 2-hydroxy-6,6-dimethylthis compound-2-carboxylic acid shows that the six-membered ring adopts an envelope conformation. iucr.org In another case, an aryl-fused this compound designed as a bioisostere for naphthalene (B1677914) was analyzed, revealing that the angle across the bridgehead carbons was 119°, maintaining the desired geometry for its intended application. chemrxiv.org X-ray analysis of methyl 6,7-endo,sin-dibromo-7-anti-(phenylsulfonyl)this compound-6-exo-carboxylate detected shortened intramolecular contacts between the carbonyl carbon and a sulfonyl oxygen, confirming a donor-acceptor interaction responsible for the hindered rotation observed in NMR. sibran.ru
Table 3: Selected Crystallographic Data for this compound Derivatives
Data sourced from references iucr.orgchemrxiv.orgnih.gov.
Computational Structural Analysislookchem.com
Computational methods, particularly density functional theory (DFT), are employed to complement experimental data and provide deeper insight into the structure, stability, and reactivity of this compound systems. acs.org These theoretical calculations can predict molecular geometries, strain energies, and spectroscopic parameters. For instance, computational studies have been used to design novel high-energy density compounds based on the this compound skeleton by analyzing properties like density and impact sensitivity through electrostatic potential analysis. acs.org
Computational Chemistry Approaches to Bicyclo 3.1.1 Heptane Systems
Quantum Chemical Calculations on Molecular Geometry and Electronic Structure
The geometry of bicyclo[3.1.1]heptane derivatives has been a subject of combined experimental and computational studies. For instance, the gas-phase structure of α-pinene, a prominent this compound derivative, was elucidated using a combination of Fourier transform microwave spectroscopy and quantum chemical calculations. aip.orgresearchgate.net These studies, often employing methods like Møller-Plesset second-order perturbation theory (MP2) with basis sets such as 6-311++G(d,p), have provided a complete set of geometrical parameters for the rigid cage of such molecules. aip.orgresearchgate.net
The electronic structure of this compound systems is characterized by the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. researchgate.netsemanticscholar.org A large HOMO-LUMO gap generally indicates high stability and low reactivity. researchgate.netsemanticscholar.org In this compound derivatives, the presence of substituents can significantly influence the electronic distribution and, consequently, the HOMO-LUMO gap.
| Parameter | Value |
|---|---|
| C1-C2 Bond Length (Å) | 1.538 |
| C2-C3 Bond Length (Å) | 1.342 |
| C1-C6 Bond Length (Å) | 1.542 |
| C1-C7 Bond Length (Å) | 1.541 |
| C1-C6-C5 Angle (°) | 114.7 |
| C2-C1-C6 Angle (°) | 108.3 |
| C1-C7-C5 Angle (°) | 87.9 |
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in the computational study of this compound systems due to its favorable balance of accuracy and computational cost. acs.orgkashanu.ac.ir DFT methods are extensively used to investigate various aspects of these molecules, from their inherent stability to their behavior in chemical reactions.
The this compound framework, composed of fused cyclobutane (B1203170) and cyclohexane (B81311) rings, possesses significant ring strain. This strain energy, which is the excess energy compared to a hypothetical strain-free analogue, is a key determinant of the molecule's stability and reactivity. researchgate.net The release of this strain is a primary driving force for many reactions involving this scaffold. researchgate.net
DFT calculations are employed to quantify the strain energy of this compound and its derivatives. semanticscholar.org The intensity ratio of certain fragments in mass spectrometry has been correlated with the strain energies of the parent isomers. researchgate.net Theoretical studies on the pyrolysis of pinane-type compounds, which have the this compound skeleton, have utilized computational methods to gain deeper insights into the reaction mechanisms, where strain energy plays a critical role. nih.gov The strain energy in highly strained molecules like those in the this compound series is primarily due to bond angle distortion and steric repulsions. semanticscholar.org
| Compound | Strain Energy (G-4) | Strain Energy (W1BD) |
|---|---|---|
| Bicyclo[2.2.1]heptane | 18.6 | 18.5 |
| Bicyclo[3.2.0]heptane | 31.1 | 30.5 |
| Spiro[3.3]heptane | 51.5 | 51.0 |
This compound systems can exist in different spatial arrangements or conformations. The study of the conformational landscape involves identifying the stable conformers and the energy barriers for their interconversion. The parent this compound can be conceptualized as having conformations similar to norbornane. pku.edu.cn
For substituted bicyclo[3.1.1]heptanes, the conformational flexibility can be more complex. Studies on 6,7,7-trisubstituted methyl this compound-exo-6-carboxylates have interpreted the temperature dependence of their NMR spectra in terms of the interconversion between chair- and boat-like conformations. researchgate.net DFT calculations of the potential energy surface revealed that the hindered rotation of the ester group significantly contributes to the barrier of these conformational transitions. researchgate.net The activation free energy for these transitions has been determined to be in the range of 36–70 kJ/mol, depending on the substituents. researchgate.net
| Substituent Pattern | Activation Free Energy (ΔG‡) (kJ/mol) |
|---|---|
| 6,6,7-trisubstituted methyl this compound-exo-6-carboxylates | 36-70 |
DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound systems. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies that govern the reaction rate.
For instance, the formation of the this compound skeleton through cycloaddition reactions has been extensively studied using DFT. pku.edu.cnchemrxiv.org In the intramolecular [2+2] cycloaddition of ene-keteniminium ions, theoretical studies have shown that the reaction can be controlled kinetically, thermodynamically, or dynamically to favor the formation of the this compound product. pku.edu.cn DFT calculations on the Eu(OTf)3-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones supported a mechanism involving nucleophilic addition followed by intramolecular cyclization to form 2-oxa-3-azabicyclo[3.1.1]heptanes. chemrxiv.org In another study, the activation barrier for the concerted nucleophilic addition/ring-opening transition state in the synthesis of cycloheptatriene-fused hetero-bicyclo[3.1.1]heptanes was calculated to be 19.6 kcal/mol. chemrxiv.org
| Reaction | Method | Activation Energy (kcal/mol) |
|---|---|---|
| [2+2] Cycloaddition of ene-keteniminium ion | DFT | ~12.5 |
| Eu(OTf)3-catalyzed [4π+2σ] cycloaddition | DFT | - |
| Ni(OTf)₂-catalyzed nucleophilic addition/ring-opening | DFT | 19.6 |
| Radical addition to [3.1.1]propellane | DFT | 8.1 |
Molecular Modeling for Structural Optimization and Property Prediction
Beyond fundamental quantum mechanical calculations, molecular modeling techniques are employed for the structural optimization of large this compound-containing systems and for the prediction of their physicochemical properties. These models are particularly valuable in fields like medicinal chemistry, where this compound is considered a bioisostere for meta-substituted arenes. researchgate.netchemrxiv.orgresearchgate.net
Molecular modeling can be used to predict properties such as lipophilicity (logP) and aqueous solubility, which are crucial for drug design. vulcanchem.com For example, for 3-(propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one, the predicted logP (octanol/water) is 1.2 ± 0.3. vulcanchem.com Such predictions help in the rational design of novel compounds with improved pharmacokinetic profiles. Furthermore, databases of commercially available this compound analogues can be screened computationally to identify promising candidates for synthesis and biological testing. molport.com The validation of the this compound motif as a bioisostere often involves computational comparisons of the geometric and electronic properties of the bicyclic core with those of the aromatic system it is intended to mimic. chemrxiv.org
| Compound | Property | Predicted Value | Method/Source |
|---|---|---|---|
| 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptan-6-one | LogP (octanol/water) | 1.2 ± 0.3 | ChemAxon |
| This compound, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)- | Molecular Weight | 204.3511 | NIST |
Synthetic Transformations and Functional Group Interconversions of Bicyclo 3.1.1 Heptane Derivatives
Post-Synthetic Functionalization Strategies
The derivatization of pre-formed bicyclo[3.1.1]heptane cores is a critical strategy for expanding their application in drug discovery and materials science. Researchers have developed various methods to functionalize these saturated bicyclic systems, often leveraging reactive handles installed during the initial synthesis.
A prominent approach involves the functionalization of bicyclo[3.1.1]heptanes derived from the ring-opening of [3.1.1]propellane. researchgate.netnih.gov This method can generate key iodo-BCHep intermediates, which serve as versatile precursors for further elaboration. thieme.deresearchgate.net These iodides can be transformed into a range of other useful derivatives, demonstrating the platform's flexibility. researchgate.net
Another example is the functionalization of aminobicyclo[3.1.1]heptanes. For instance, 4-anilinyl this compound derivatives have been shown to undergo further reactions to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. nih.gov One specific derivatization involves the reaction of an aminothis compound with acetonitrile (B52724) and a strong base like lithium diisopropylamide (LDA) to yield a 3-oxobutanenitrile (B1585553) derivative. nih.gov This product contains active α-methylene protons, offering further opportunities for subsequent functionalization. nih.gov
Photocatalytic Minisci-like reactions have also been employed to introduce a wide array of heterocycles at the bridgehead position of bicyclo[3.1.1]heptanes. ox.ac.ukacs.org This strategy utilizes readily available N-hydroxyphthalimide esters of the corresponding bicyclic carboxylic acids as radical precursors, enabling access to structures highly relevant for medicinal chemistry. ox.ac.ukresearchgate.net
The vinyl group in derivatives like 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one also provides a handle for post-synthetic modifications, although specific examples are still emerging. vulcanchem.com These strategies collectively highlight the adaptability of the this compound core to post-synthetic modifications, allowing for the generation of diverse molecular architectures.
Formation of Carbon-Carbon Bonds (e.g., Kumada Coupling)
The formation of new carbon-carbon bonds is fundamental to building molecular complexity. For this compound derivatives, cross-coupling reactions are particularly valuable. The Kumada coupling, one of the earliest developed transition metal-catalyzed cross-coupling reactions, effectively creates C-C bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org
A significant application of this reaction within this compound chemistry is the iron-catalyzed Kumada cross-coupling of iodo-bicyclo[3.1.1]heptanes (iodo-BCHeps) with aryl and heteroaryl Grignard reagents. thieme.deresearchgate.net This method has proven highly effective for coupling tertiary iodides, a typically challenging substrate class, under mild conditions and with short reaction times. researchgate.net It enables the direct installation of aromatic and heteroaromatic moieties onto the bridgehead position of the bicyclic scaffold, providing rapid access to analogues of known pharmaceuticals. researchgate.netthieme.de The broad scope of compatible Grignard reagents makes this a powerful tool for generating libraries of meta-arene bioisosteres. researchgate.net
| Catalyst | Electrophile | Nucleophile | Product Type | Significance | Reference(s) |
| Iron salts | Iodo-BCHep | Aryl/Heteroaryl Grignard Reagents | Aryl/Heteroaryl-substituted BCHep | First general Kumada coupling of tertiary iodides; rapid synthesis of drug analogues. | thieme.deresearchgate.net |
| Nickel(II) Complexes | Aryl/Vinyl Halides | Grignard Reagents | Unsymmetrical Biaryls, Styrenes | One of the first C-C cross-coupling methods; cost-effective. | organic-chemistry.orgwikipedia.org |
| Palladium(II) Complexes | Aryl/Vinyl Halides | Grignard Reagents | Coupled Alkyl, Aryl, Vinyl groups | Broad applicability in cross-coupling reactions. | organic-chemistry.orgwikipedia.org |
This iron-catalyzed protocol is a key step in a multi-step synthesis of functionalized bicyclo[3.1.1]heptanes, underscoring its practical utility in medicinal chemistry research programs. nih.govsmolecule.com
Formation of Carbon-Heteroatom Bonds (e.g., C-O, C-N, C-P)
The incorporation of heteroatoms such as oxygen, nitrogen, and phosphorus into the this compound framework is crucial for mimicking the properties of heteroaromatic rings and for introducing functional groups that can modulate physicochemical properties and engage in biological interactions. chemrxiv.org
Recent synthetic advances have provided several routes to form carbon-heteroatom bonds on the BCHep scaffold. Photocatalytic methods, such as the Minisci reaction, have been successfully used to forge C-N bonds by coupling nitrogen-containing heterocycles to the bridgehead position of both carbocyclic and aza-bicyclo[3.1.1]heptanes. ox.ac.ukacs.org Similarly, a photoinduced [3σ+2σ] cycloaddition between bicyclo[1.1.0]butanes and cyclopropylamines generates 4-aminobicyclo[3.1.1]heptanes, which can be further derivatized to form other C-N and C-O bonds. nih.govnih.gov
Lewis acid-catalyzed formal dipolar [4π+2σ] cycloadditions of bicyclo[1.1.0]butanes with nitrones or isatogens provide access to polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes, incorporating both a C-O and a C-N bond in a single transformation. researchgate.netacs.org An asymmetric intramolecular Mannich reaction utilizing a chiral sulfinamide has also been developed to synthesize functionalized aminobicyclo[3.1.1]heptanes, highlighting a method to create enantiopure exocyclic C-N bonds. nih.gov
The formation of C-P bonds has been demonstrated through the regiodivergent hydrophosphination of bicyclo[1.1.0]butanes, which can be controlled by the choice of catalyst to produce this compound derivatives among other products. bohrium.com
| Reaction Type | Reactants | Bond(s) Formed | Resulting Structure | Reference(s) |
| Photocatalytic Minisci Reaction | BCHep NHP Ester + Heterocycle | C-N | Heterocycle-substituted BCHep | ox.ac.ukacs.org |
| Photoinduced [3σ+2σ] Cycloaddition | Bicyclo[1.1.0]butane + Cyclopropylamine (B47189) | C-N | 4-Aminothis compound | nih.govnih.gov |
| Formal [4π+2σ] Cycloaddition | Bicyclo[1.1.0]butane + Nitrone | C-O, C-N | 2-Oxa-3-azathis compound | researchgate.net |
| Asymmetric Mannich Reaction | Aldimine with Chiral Sulfinamide | C-N | Enantiopure Aminothis compound | nih.gov |
| Hydrophosphination | Bicyclo[1.1.0]butane + Phosphine (B1218219) | C-P | Phosphinated this compound | bohrium.com |
These methodologies provide a robust toolkit for synthesizing a wide range of heteroatom-substituted bicyclo[3.1.1]heptanes, significantly expanding the accessible chemical space for drug discovery. chemrxiv.org
Derivatization to Carboxylic Acids
The carboxylic acid functional group is a common and important feature in many pharmaceuticals. The synthesis of this compound carboxylic acids is therefore a key objective. One established route involves the hydrolysis and subsequent oxidation of a pivalate (B1233124) ester attached to the bicyclic core. nih.govresearchgate.net This transformation is part of a synthetic sequence starting from [3.1.1]propellane, which is first converted to an iodo-BCHep pivalate ester. researchgate.net This ester can then be efficiently converted to the corresponding carboxylic acid. nih.govsmolecule.com The entire process to generate the functionalized BCHep carboxylic acid is reported to be practical for medicinal chemistry applications. nih.govsmolecule.com
Another approach involves the synthesis of specific isomers, such as 2,6,6-trimethyl-bicyclo[3.1.1]heptanecarboxylic acid, which can be prepared from camphor (B46023) through a multi-step process. ontosight.ai Additionally, the synthesis of (2R,4S)-4-Amino-5-hydroxythis compound-2-carboxylic acid has been reported, where the carboxylic acid functionality is carried through a synthetic sequence featuring an asymmetric intramolecular Mannich reaction. nih.gov
| Starting Material | Key Transformation(s) | Product | Reference(s) |
| BCHep Pivalate Ester | Hydrolysis / Oxidation | BCHep Carboxylic Acid | nih.govresearchgate.netsmolecule.com |
| Camphor | Reaction with Chloroacetyl chloride, Hydrolysis, Decarboxylation | 2,6,6-Trimethyl-bicyclo[3.1.1]heptanecarboxylic Acid | ontosight.ai |
| Protected Amino-hydroxy-BCHep Ester | Deprotection / Hydrolysis | (2R,4S)-4-Amino-5-hydroxythis compound-2-carboxylic Acid | nih.gov |
Synthesis and Reactivity of Heterocyclic Bicyclo 3.1.1 Heptane Analogs
Oxabicyclo[3.1.1]heptanes
Oxabicyclo[3.1.1]heptanes (Oxa-BCHeps) are valuable structural motifs that serve as saturated isosteres of meta-substituted benzene (B151609) rings and have been shown to improve properties such as aqueous solubility in drug analogs. benthamdirect.comrsc.orgresearchgate.netresearchgate.net
The synthesis of Oxa-BCHeps can be broadly categorized into methods that construct the bicyclic system simultaneously and those that build upon a pre-existing cyclobutane (B1203170) ring. acs.org
Acid-Mediated Isomerization of Spirocyclic Alcohols
A prominent method for synthesizing 1,5-disubstituted 3-oxabicyclo[3.1.1]heptanes involves a mild, acid-catalyzed rearrangement of (2-oxaspiro[3.3]heptan-6-yl)methanols. benthamdirect.comacs.org This reaction proceeds using catalytic amounts of an acid like pyridinium (B92312) chloride (PyrHCl) under gentle conditions. benthamdirect.comrsc.orgresearchgate.netacs.orgchemrxiv.org The versatility of this method allows for the preparation of various building blocks for medicinal chemistry. benthamdirect.comacs.org Alkyl and cyclopropyl (B3062369) substituents at the 6-position of the starting spirocycle are well-tolerated, leading to excellent yields of the corresponding Oxa-BCHep derivatives. benthamdirect.com
| Starting Material | Catalyst | Product | Yield | Reference |
| (6-phenyl-2-oxaspiro[3.3]heptan-6-yl)methanol | PyrHCl | 5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | - | benthamdirect.com |
| (6-methyl-2-oxaspiro[3.3]heptan-6-yl)methanol | PyrHCl | (5-methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Excellent | benthamdirect.com |
| (6-cyclopropyl-2-oxaspiro[3.3]heptan-6-yl)methanol | PyrHCl | (5-cyclopropyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol | Excellent | benthamdirect.com |
Cycloaddition Reactions
Formal cycloaddition reactions provide another powerful route to Oxa-BCHep scaffolds. A notable example is the amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes (BCBs) with hydroxylamine (B1172632) and polyformaldehyde, which generates 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org This reaction proceeds via a formal dipolar [4π + 2σ] cycloaddition with in situ generated nitrones and features mild conditions and excellent functional group tolerance. rsc.org The regioselectivity of the cycloaddition can differ depending on the substitution pattern of the BCB. rsc.org
Lewis acid-catalyzed formal dipolar [4π+2σ] cycloadditions of BCBs with nitrones, for instance using Eu(OTf)3, have also been developed to synthesize multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. smolecule.com Furthermore, N-heterocyclic carbene (NHC) catalysis enables the formal (4+2) cycloaddition of acceptor-acceptor BCBs with carbonyl compounds to selectively form Oxa-BCHeps. researchgate.net
Other Methodologies
Historically, strategies for accessing 3-oxabicyclo[3.1.1]heptanes included intramolecular [2+2] cycloadditions of prefunctionalized bisallyl ethers or 3-oxa-1,6-enynes, though these often require harsh reaction conditions. acs.org The Diels-Alder reaction is another classical approach for the synthesis of related structures like 3-Oxabicyclo[3.1.1]heptane-2,4-dione. evitachem.com
The reactivity of Oxa-BCHeps allows for their derivatization into a variety of useful building blocks.
Functional Group Transformations
Oxa-BCHeps containing primary alcohol functionalities are particularly versatile. They can undergo conventional oxidation, substitution, or coupling reactions to introduce diverse functional groups. acs.org For example, 2-Oxathis compound-5-carboxylic acid can be oxidized using agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com
Ring-Opening Reactions
While not extensively detailed in the provided context, the strained bicyclic structure of Oxa-BCHeps suggests potential for ring-opening reactions under specific conditions, which could provide access to highly functionalized cyclohexane (B81311) derivatives.
Azabicyclo[3.1.1]heptanes
Azabicyclo[3.1.1]heptanes (Aza-BCHeps) are important bioisosteres of meta-substituted pyridines and anilines. nih.govcnr.it
Multiple strategies have been developed to incorporate nitrogen atoms into the this compound framework.
Photocatalytic Minisci-Type Reactions
A mild, photocatalytic Minisci-like reaction has been developed to introduce various heterocycles at the bridgehead position of Aza-BCHeps. nih.gov This method utilizes readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids and allows for late-stage functionalization, which is highly valuable in drug discovery. nih.gov
Cycloaddition and Annulation Reactions
Catalyst-controlled annulations of bicyclo[1.1.0]butanes (BCBs) with vinyl azides offer divergent pathways to 2- and 3-azabicyclo[3.1.1]heptenes. nih.govacs.org A Ti(III)-catalyzed (3+3) annulation yields 2-aza-BCHepene scaffolds, while a scandium-catalyzed (3+2) annulation followed by rearrangement produces 3-aza-BCHepenes. nih.govacs.org These can be subsequently reduced to the saturated Aza-BCHeps. nih.govacs.org
Lewis acid-catalyzed ring expansion reactions between BCBs and diaziridines provide access to multifunctionalized azathis compound derivatives. nih.gov
Reduction of Spirocyclic Intermediates
A general synthesis of 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles. nih.gov This transformation has been studied for its mechanism, scope, and scalability. nih.gov
Other Approaches
The double alkylation of malonates with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate provides a route to N-Boc-6-azathis compound-3,3-dicarboxylic acid, a key intermediate for various 3-substituted 6-azabicyclo[3.1.1]heptanes. acs.org
| Method | Starting Materials | Product Type | Catalyst/Reagent | Reference |
| Minisci-Type Reaction | N-hydroxyphthalimide esters | Heterocycle-substituted Aza-BCHeps | Photocatalyst | nih.gov |
| (3+3) Annulation | Bicyclo[1.1.0]butanes, Vinyl Azides | 2-Azabicyclo[3.1.1]heptenes | Ti(III) complex | nih.govacs.org |
| (3+2) Annulation/Rearrangement | Bicyclo[1.1.0]butanes, Vinyl Azides | 3-Azabicyclo[3.1.1]heptenes | Scandium catalyst | nih.govacs.org |
| Reduction | Spirocyclic oxetanyl nitriles | 3-Azabicyclo[3.1.1]heptanes | - | nih.gov |
| Ring Expansion | Bicyclo[1.1.0]butanes, Diaziridines | Azabicyclo[3.1.1]heptanes | Sc(OTf)3 | nih.gov |
The nitrogen atom in the Aza-BCHep core allows for a range of chemical transformations.
N-Functionalization
The nitrogen atom can be readily functionalized. For instance, N-Boc protected Aza-BCHeps serve as versatile intermediates for the synthesis of more complex molecules. acs.org
Post-Catalytic Transformations
The Aza-BCHepene products from annulation reactions can undergo diverse post-catalytic transformations to yield valuable azabicyclic compounds, including the corresponding saturated Aza-BCHeps and rigid bicyclic amino esters. nih.govacs.org
Functional Group Interconversion
Intermediates like N-Boc-6-azathis compound-3-carboxylic acids can be converted to diastereopure cis- and trans-N-Boc-monoprotected diamines and amino alcohols through functional group transformations. acs.org
Diazabicyclo[3.1.1]heptanes represent another important class of heterocyclic analogs with applications in medicinal chemistry, for example as ligands for nicotinic acetylcholine (B1216132) or opioid receptors. nih.govnih.gov
Synthetic Methodologies for Diaza-BCHeps
The synthesis of diazathis compound scaffolds often involves cycloaddition strategies.
A dearomative (3+3) cycloaddition of BCBs with aromatic azomethine imines, catalyzed by Lewis acids, produces fused 2,3-diazabicyclo[3.1.1]heptanes. rsc.org This approach has been extended to an asymmetric variant to yield enantiomerically enriched products. rsc.orgchemrxiv.org
A Lewis acid (Sc(OTf)3)-catalyzed σ-bond cross-exchange reaction between the C-C bond of bicyclobutanes and the C-N bond of diaziridines is another effective method for producing these fused diazathis compound derivatives. nih.govresearchgate.net
The synthesis of 3,6-diazabicyclo[3.1.1]heptanes has also been reported, often starting from protected precursors that are later functionalized. researchgate.netcnr.itnih.govnih.govgoogle.com For example, 3-substituted-3,6-diazabicyclo[3.1.1]heptanes can be prepared via coupling reactions followed by deprotection steps. researchgate.netcnr.it
| Product Scaffold | Synthetic Method | Starting Materials | Catalyst/Reagent | Reference |
| Fused 2,3-Diaza-BCHeps | (3+3) Cycloaddition | Bicyclobutanes, Aromatic Azomethine Imines | Lewis Acid (e.g., Fe(OTf)2) | rsc.org |
| Fused Diaza-BCHeps | σ-bond cross-exchange | Bicyclobutanes, Diaziridines | Sc(OTf)3 | nih.govresearchgate.net |
| 3,6-Diaza-BCHeps | Coupling and Deprotection | Boc-protected 3,6-diazathis compound, Anilines | - | cnr.it |
Thia- and Dithia-Bicyclo[3.1.1]heptanes
The introduction of one or more sulfur atoms into the this compound framework creates thia- and dithia-analogs with distinct chemical properties and reactivity. These heterocyclic systems are of interest as potential bioisosteres and as building blocks in synthetic chemistry. researchgate.netnih.gov Their synthesis and reactions have been explored through various chemical strategies.
Synthesis of Thia- and Dithia-Bicyclo[3.1.1]heptane Analogs
The construction of the thia-bicyclo[3.1.1]heptane skeleton has been achieved through several methodologies, including cycloadditions and intramolecular cyclizations.
A notable method for the synthesis of 2-thiabicyclo[3.1.1]heptanes (also referred to as thia-norpinenes or thia-BCHeps) involves the formal (3+3) cycloaddition of bicyclobutanes (BCBs). researchgate.net Specifically, the Scandium triflate (Sc(OTf)₃)-catalyzed reaction between pyridinium 1,4-zwitterionic thiolates and BCBs provides access to these thia-BCHep products. researchgate.netresearchgate.net This reaction represents the first synthesis of 2-thiabicyclo[3.1.1]heptanes starting from bicyclobutanes. researchgate.net An alternative approach involves the radical-based ring-opening of thia[3.1.1]propellanes, which are synthesized in a multi-step sequence, to yield 3-thia-bicyclo[3.1.1]heptanes. chemrxiv.org
The synthesis of dithia analogs has also been reported. For instance, 2,4-dithiathis compound derivatives can be prepared from trans-3-mercaptocyclobutanol. acs.orgacs.org The process involves converting the starting material into trans-3-mercaptocyclobutyl tosylate, which upon treatment with a base, yields a mixture containing 3-allyl-2,4-dithiathis compound. acs.org The synthesis of the chiral 2,6-dithiathis compound, which is the dithia parent analog of the thromboxane (B8750289) A₂ (TXA₂) nucleus, has also been accomplished. acs.org
Table 1: Synthesis of Thia- and Dithia-Bicyclo[3.1.1]heptane Analogs
| Compound Class | Specific Compound | Starting Materials | Key Reagents/Conditions | Reference(s) |
|---|---|---|---|---|
| Monothia- | 2-Thiabicyclo[3.1.1]heptanes | Bicyclobutanes (BCBs) and Pyridinium 1,4-zwitterionic thiolates | Sc(OTf)₃ catalyst | researchgate.net, researchgate.net |
| 3-Thia-bicyclo[3.1.1]heptanes | Thia[3.1.1]propellanes | Radical ring-opening | , chemrxiv.org | |
| Dithia- | 3-Allyl-2,4-dithiathis compound | trans-3-Mercaptocyclobutyl tosylate | Base | acs.org |
| Chiral 2,6-dithiathis compound | Not specified | Not specified | acs.org | |
| 2,2,4,4-Tetramethyl-1,5-diphenyl-6,7-dithiathis compound | Not specified | Not specified | oup.com |
Reactivity of Dithia-Bicyclo[3.1.1]heptanes
The reactivity of dithia-bicyclo[3.1.1]heptane systems has been investigated, revealing unique transformations. For example, the reaction of 2,2,4,4-tetramethyl-1,5-diphenyl-6,7-dithiathis compound with oxidizing agents such as 2KHSO₅·KHSO₄·K₂SO₄ or NaOCl–NaClO₄ leads to the formation of the first isolable, unoxidized dithiirane (B14625396), specifically 3-phenyl-3-(1,1,3,3-tetramethyl-4-oxo-4-phenylbutyl)dithiirane. oup.com The corresponding 6-exo-oxide of the starting dithiathis compound yields the dithiirane 1-oxide under similar conditions. oup.com
Furthermore, the thermal reactivity of these strained systems has been demonstrated. The dithiirane derived from the dithiathis compound undergoes thermal isomerization to form 2,2,4,4-tetramethyl-1,5-diphenyl-8-oxa-6,7-dithiabicyclo[3.2.1]octane. oup.com This reaction is proposed to proceed through a 5-thioxo-1-pentanone S-sulfide intermediate. oup.com
Stereochemical Control in Bicyclo 3.1.1 Heptane Synthesis and Transformations
Enantioselective Catalysis
The development of catalytic asymmetric methods to access enantioenriched bicyclo[3.1.1]heptane derivatives has been a major focus of recent research, driven by the need for chiral building blocks in drug discovery. nih.gov Various catalytic strategies have been successfully implemented, primarily involving cycloaddition reactions where the bicyclic core is constructed from simpler precursors.
A prominent strategy is the use of chiral Lewis acid catalysis in formal cycloaddition reactions. For instance, an enantioselective (3+3) cycloaddition between bicyclo[1.1.0]butanes (BCBs) and nitrones has been achieved using a chiral Co(II)/PyIPI catalyst. nih.gov This method allows for the synthesis of hetero-bicyclo[3.1.1]heptane products with the formation of two quaternary carbon centers and a chiral aza-trisubstituted carbon, achieving excellent yields (up to 99%) and high enantiomeric excess (>99% ee). nih.govscielo.br The bidentate chelating nature of the acyl imidazole (B134444) or acyl pyrazole (B372694) group on the BCB substrate was found to be critical for achieving high stereocontrol. nih.gov Similarly, chiral copper-Lewis acid catalysts, particularly with bisoxazoline (Box) ligands, have been effective in asymmetric (3+2) cycloadditions of BCBs with electron-deficient alkenes to yield all-carbon this compound structures. researchgate.net
Relay catalysis, combining a Lewis acid with a chiral transition-metal complex, has also emerged as a powerful tool. The enantioselective synthesis of chiral 2-azathis compound architectures was accomplished through a relay system of indium(III) triflate (In(OTf)₃) and a chiral iridium catalyst. researchgate.net This process involves an initial Lewis acid-catalyzed ring-opening of a BCB ketone followed by an intramolecular enantioselective ring closure via chiral iridium-catalyzed allyl substitution. researchgate.net
Furthermore, chiral Brønsted acids have been employed as effective organocatalysts. In one example, a chiral phosphoric acid catalyzed the enantioselective formal (3+3) cycloaddition of indolyl methanol (B129727) derivatives with BCBs. researchgate.net This reaction proceeds through a stepwise mechanism initiated by the formation of an indolenium ion, ultimately constructing a chiral indolo-bicyclo[3.1.1]heptane scaffold, which serves as a promising bioisostere for carbazole (B46965). researchgate.netchemrxiv.org
| Catalytic System | Reaction Type | Substrates | Product | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Chiral Co(II)/PyIPI | Formal (3+3) Cycloaddition | Bicyclo[1.1.0]butanes (with acyl imidazole/pyrazole), Nitrones | Hetero-bicyclo[3.1.1]heptane | Up to 99% | >99% | nih.gov, scielo.br, researchgate.net |
| In(OTf)₃ / Chiral Iridium | Relay Catalysis (Ring-opening / Ring Closure) | BCB ketones, N-allyl carbonates | 2-Azathis compound | - | High | researchgate.net |
| Chiral Phosphoric Acid (Brønsted Acid) | Formal (3+3) Cycloaddition | Indolyl methanol derivatives, Bicyclo[1.1.0]butanes | Indolo-bicyclo[3.1.1]heptane | - | High | researchgate.net |
| Cu(OTf)₂ / Chiral Bisoxazoline (Box) | (3+2) Cycloaddition | Acyl pyrazole-decorated BCBs, Coumarins/Pyrones | All-carbon this compound | - | High | researchgate.net |
| Boronyl Radical Catalysis | [2σ + 2σ] Radical Cycloaddition | Bicyclo[1.1.0]butanes, Cyclopropyl (B3062369) ketones | Highly substituted this compound | Up to 99% | Not specified as enantioselective | nih.gov |
Diastereoselective Processes
Diastereoselectivity is crucial in syntheses that establish or modify multiple stereocenters within the this compound system. Control over the relative stereochemistry is often achieved through substrate control, where the inherent geometry of a chiral starting material dictates the stereochemical outcome of subsequent reactions, or through reagent control.
Intramolecular photocycloaddition reactions have been shown to produce this compound derivatives with notable diastereoselectivity. nih.gov For example, the UV irradiation of certain α,β,γ,δ-unsaturated esters leads to the formation of the 1,3-bridged cyclobutane (B1203170) system characteristic of this compound, with a distinct preference for the endo-stereochemistry at the C-6 bridgehead position. nih.govcapes.gov.br
Multi-step synthetic sequences toward complex targets also rely heavily on diastereoselective transformations. An efficient, multigram synthesis of 3-azathis compound derivatives utilizes a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate precursor. scielo.br This key step installs the necessary functional groups on the cyclobutane ring with the correct relative stereochemistry, priming the molecule for a subsequent intramolecular imide formation to construct the final bicyclic scaffold. scielo.br
Biotransformations and Stereochemical Outcomes
Biocatalysis offers a powerful and environmentally benign alternative for accessing chiral compounds, often providing exquisite chemo-, regio-, and stereoselectivity under mild conditions. The use of whole cells or isolated enzymes in the synthesis and modification of this compound derivatives has been explored, leading to significant stereochemical control.
The biotransformation of this compound derivatives has been demonstrated using cultured plant cells. In a study with Nicotiana tabacum cells, enantiomeric pairs of this compound derivatives were transformed with notable enantioselectivity, showcasing the potential of plant-based systems for the kinetic resolution of these scaffolds. capes.gov.br
Fungi have also been utilized to produce specific stereoisomers. For example, the marine fungus Nectria sp. HLS206 was found to produce (+)-α-trans-bergamotene derivatives possessing an unusual (2R,6R)-bicyclo[3.1.1]heptane backbone. nih.gov This is in contrast to the more commonly found bergamotene (B12702309) derivatives which feature a (2S,6S)-configuration. The characterization of the (+)-α-trans-bergamotene synthase (NsBERS) from this fungus provides insight into the enzymatic machinery that dictates the absolute configuration of the bicyclic sesquiterpene product. nih.gov
Isolated enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their esters due to their commercial availability and broad substrate tolerance. Lipase-catalyzed transesterification is an effective method for resolving racemic bicyclic alcohols. scielo.brdss.go.th For example, lipase (B570770) A from Candida antarctica (CAL-A) has been used for the efficient kinetic resolution of tertiary benzyl (B1604629) bicyclic alcohols via transesterification with vinyl butyrate (B1204436) in heptane. scielo.br This optimized protocol achieved high conversions (45%) and excellent enantiomeric excess (96% ee) in a short reaction time. scielo.br Similarly, lipase-mediated resolution has been applied to pinane-based primary alcohols, which contain the this compound core, to separate diastereoisomeric mixtures. mdpi.com
| Biocatalyst | Transformation Type | Substrate(s) | Key Outcome(s) | Reference(s) |
| Nicotiana tabacum (cultured cells) | Biotransformation | Enantiomeric pairs of this compound derivatives | Enantioselective transformation | capes.gov.br |
| Nectria sp. HLS206 (fungus) | Biosynthesis | FPP (Farnesyl pyrophosphate) | Formation of (+)-α-trans-bergamotene with unusual (2R,6R) stereochemistry | nih.gov |
| Lipase A from Candida antarctica (CAL-A) | Kinetic Resolution (Transesterification) | Racemic tertiary benzyl bicyclic alcohols | High conversion (45%) and enantiomeric excess (96% ee) of the (R)-ester | scielo.br |
| Lipase PS from Pseudomonas cepacia | Kinetic Resolution (Hydrolysis) | Racemic ivabradine (B130884) alcohol precursor acetate | (S)-alcohol obtained with 96:4 enantiomeric ratio | mdpi.com |
| Porcine Pancreas Lipase (PPL) | Kinetic Resolution (Acetylation) | Diastereoisomeric mixture of pinane-based primary alcohols | Separation of diastereoisomers | mdpi.com |
Advanced Applications of Bicyclo 3.1.1 Heptane Scaffolds in Molecular Innovation
Bicyclo[3.1.1]heptane as a 3D Bioisostere for Aromatic Systems
In drug discovery, the replacement of planar aromatic rings with three-dimensional, saturated scaffolds is a widely adopted strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates. researchgate.netacs.org The this compound (BCHep) framework has emerged as a particularly promising bioisostere, a compound resulting from the exchange of an atom or a group of atoms with another, broadly similar, atom or group of atoms. domainex.co.uknih.govresearchgate.net
Mimicry of Meta-Substituted Arenes
A significant challenge in bioisosteric replacement has been the development of a scaffold that accurately mimics the geometry of meta-substituted benzene (B151609) rings. domainex.co.ukresearchgate.net The this compound scaffold effectively addresses this challenge. domainex.co.uk The bridgehead substituents on the BCHep core exhibit exit vectors with an angle of approximately 120°, precisely matching the geometry of meta-substituted arenes. domainex.co.ukspringernature.comacs.org This geometric fidelity allows for the seamless replacement of meta-phenylene groups in drug candidates, preserving the crucial spatial orientation of substituents required for biological activity. chemrxiv.orgresearchgate.net
The synthesis of these valuable bioisosteres has been advanced through the use of [3.1.1]propellane as a versatile precursor. nih.govresearchgate.netspringernature.com Radical-based transformations of [3.1.1]propellane enable the introduction of a wide range of medicinally relevant carbon and heteroatom substituents at the bridgehead positions, facilitating the creation of diverse BCHep analogues of existing drugs. researchgate.netacs.org
Bioisosteric Replacement for Naphthyl Rings
The utility of the this compound scaffold extends beyond the mimicry of simple benzene rings. Researchers have successfully developed aryl-fused bicyclo[3.1.1]heptanes (BCHeps) as effective bioisosteric replacements for naphthalene (B1677914) rings. chemrxiv.orgresearchgate.netchemrxiv.org Naphthalene moieties are common in many drug candidates but can be prone to metabolic degradation and often contribute to poor physicochemical properties due to their planarity. chemrxiv.orgresearchgate.net
By replacing the naphthyl group with a BCHep scaffold, it is possible to maintain similar exit vectors for substituents while increasing the three-dimensionality (Fsp3 character) of the molecule. chemrxiv.orgresearchgate.netchemrxiv.org For instance, the incorporation of a BCHep-based isostere into the utrophin modulator ezutromid (B1671843) demonstrated retained biological activity while showing improved metabolic stability. chemrxiv.orgresearchgate.net This validates the use of aryl-fused BCHep scaffolds as true bioisosteric replacements for 2-naphthalenes and other fused bicyclic aromatic systems. chemrxiv.orgresearchgate.netchemrxiv.org
Impact on Physicochemical and Pharmacokinetic Properties (General Discussion)
The replacement of planar, sp²-rich aromatic rings with C(sp³)-rich caged scaffolds like this compound can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netresearchgate.netacs.org This "escape from flatland" approach is a key strategy in modern drug design to enhance clinical success rates. researchgate.net
Studies have shown that incorporating the BCHep scaffold can lead to:
Improved Metabolic Stability: BCHep analogues of drugs have demonstrated enhanced resistance to metabolism by cytochrome P450 enzymes. researchgate.netchemrxiv.orgresearchgate.net
Increased Solubility: The introduction of a more three-dimensional structure can disrupt crystal packing and lead to better solubility. researchgate.net
Enhanced Membrane Permeability: The increased Fsp3 character of BCHep-containing compounds is consistent with improved membrane permeability. domainex.co.uk
The table below summarizes the observed effects of replacing aromatic rings with this compound analogues in selected drug candidates.
| Parent Drug | Aromatic System Replaced | BCHep Analogue | Observed Improvements in Physicochemical/Pharmacokinetic Properties |
| Sonidegib | meta-phenyl | BCHep-Sonidegib | Similar ClogP value, suggesting a good replacement for the 1,3-disubstituted benzene. domainex.co.uk |
| URB597 | meta-phenyl | BCHep-URB597 | Improved microsomal stability and CYP inhibition profile; enhanced membrane permeability. domainex.co.uk |
| Ezutromid | Naphthyl | Aryl-fused BCHep | Retained biological activity with improved metabolic stability towards CYP metabolism. chemrxiv.orgresearchgate.netchemrxiv.org |
Development of Novel Caged Hydrocarbon Scaffolds
The foundational chemistry of this compound has spurred the development of a variety of novel caged hydrocarbon scaffolds. researchgate.net These efforts aim to expand the toolkit of three-dimensional building blocks available for medicinal chemistry and materials science. rsc.org
One area of development focuses on the creation of heteroatom-containing this compound derivatives, such as aza- and oxa-bicyclo[3.1.1]heptanes. nih.gov These scaffolds serve as potential bioisosteres for heteroaromatic systems like pyridine (B92270). For example, 3-azabicyclo[3.1.1]heptanes have been investigated as replacements for 3,5-disubstituted pyridines. nih.gov The synthesis of these complex structures has been achieved through various methods, including the ring-opening of [3.1.1]propellane and cycloaddition reactions involving bicyclo[1.1.0]butanes. researchgate.netrsc.org
Furthermore, the principles learned from this compound chemistry are being applied to the synthesis of other bridged bicyclic systems, such as indolo-bicyclo[3.1.1]heptane, which has been proposed as a potential isostere for the carbazole (B46965) ring system. chemrxiv.orgchemrxiv.org This research highlights the modularity and versatility of synthetic strategies involving strained bicyclic precursors to access a diverse range of three-dimensional scaffolds.
Computational Design of High-Energy Density Compounds
The inherent strain and high density of caged hydrocarbon frameworks like this compound make them attractive starting points for the computational design of high-energy density compounds (HEDCs). These materials have potential applications as advanced explosives and propellants.
Theoretical studies have explored the introduction of energetic functionalities, such as nitro groups (-NO2), onto the this compound skeleton. smolecule.com Density functional theory (DFT) calculations are employed to predict the detonation properties, such as detonation velocity and detonation pressure, as well as the thermal stability and impact sensitivity of these novel compounds. nih.gov
The design strategy often involves creating bicyclic or cage compounds based on existing energetic material frameworks, such as RDX, and incorporating linkages to form strained structures like those found in this compound derivatives. nih.gov The goal is to develop new energetic materials with performance superior to current standards, like CL-20, while also exhibiting lower sensitivity to impact and friction. nih.gov
The table below presents computationally predicted properties for a designed this compound-based HEDC compared to a known explosive.
| Compound | Predicted Detonation Velocity (km/s) | Predicted Detonation Pressure (GPa) | Predicted Heat of Formation (kJ/mol) |
| Designed this compound Derivative (Generic) | 5.77–9.65 | 12.30–43.64 | Up to 1423.97 (solid phase) |
| CL-20 (Reference) | ~9.5 | ~42.0 | 418.4 |
Note: The data for the designed derivative represents a range of potential values based on different substitutions on the this compound framework as explored in computational studies.
This computational approach allows for the rapid screening of a large number of potential HEDC candidates, prioritizing those with the most promising combination of high energy and low sensitivity for further synthetic investigation. rsc.org
Emerging Trends and Future Research Directions in Bicyclo 3.1.1 Heptane Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
The growing demand for functionalized bicyclo[3.1.1]heptanes in medicinal chemistry has catalyzed the development of novel synthetic methods that are more efficient, scalable, and sustainable than traditional approaches. domainex.co.ukresearchgate.net Older methods, which often relied on the ring expansion of bicyclo[1.1.1]pentanes (BCPs) or the cyclization of cyclohexane (B81311) dicarboxylates, were frequently hampered by limited substrate scope and required lengthy, low-yielding synthetic sequences. domainex.co.uk
Recent breakthroughs have focused on the use of highly strained and reactive precursors, such as [3.1.1]propellane and bicyclo[1.1.0]butanes (BCBs), to access the BCHep core. A significant advancement is the development of a scalable, multigram synthesis of [3.1.1]propellane, which serves as a versatile intermediate for a range of radical-based functionalization reactions. domainex.co.uknih.gov Photocatalyzed atom-transfer radical addition (ATRA) reactions using blue light offer a mild and efficient way to functionalize the propellane, providing access to key BCHep iodide intermediates. nih.gov
Photochemistry, in general, is emerging as a powerful tool. For instance, the first photoinduced [3σ+2σ] cycloaddition for synthesizing trisubstituted aminobicyclo[3.1.1]heptanes has been reported, offering a sustainable photocatalytic strategy. researchgate.netnih.gov Another innovative photochemical approach enables the conversion of the more readily available bicyclo[1.1.1]pentan-1-amine skeleton directly to poly-substituted bicyclo[3.1.1]heptan-1-amines. chemrxiv.org
Atom economy is a key driver in modern synthesis, and cycloaddition strategies are at the forefront of this effort. The (3+3) cycloadditions of bicyclobutanes (BCBs) provide an attractive and 100% atom-economical route to the (hetero)BCHep skeleton. thieme-connect.com Further expanding this toolkit, a selective [2σ+2σ] radical cycloaddition between BCBs and cyclopropyl (B3062369) ketones, enabled by boronyl radical catalysis, furnishes a modular and concise route to highly substituted BCHep derivatives. nih.govacs.org Additionally, mild, photocatalytic Minisci-like reactions have been developed to introduce various heterocycles at the bridgehead position of the BCHep core from readily available starting materials. researchgate.netacs.org
Table 1: Modern Synthetic Approaches to Bicyclo[3.1.1]heptanes
| Precursor | Reaction Type | Key Features | Resulting Structure |
| [3.1.1]Propellane | Photocatalyzed ATRA | Scalable, mild conditions | Functionalized BCHep Iodides |
| Bicyclo[1.1.0]butanes (BCBs) & Cyclopropylamines | Photoinduced [3σ+2σ] Cycloaddition | Sustainable, photocatalytic | Trisubstituted Aminobicyclo[3.1.1]heptanes |
| Bicyclo[1.1.0]butanes (BCBs) & Cyclopropyl ketones | [2σ+2σ] Radical Cycloaddition | Atom-economical, modular | Highly Substituted BCHeps |
| Bicyclo[1.1.0]butanes (BCBs) & Vinyl oxiranes | Palladium-catalyzed (3+3) Cycloaddition | Atom-economical, enantioselective potential | (Hetero)BCHep Skeletons |
| Bicyclo[1.1.1]pentan-1-amine | Imine Photochemistry | Ring expansion | Poly-substituted Bicyclo[3.1.1]heptan-1-amines |
| BCHep Carboxylic Acids | Photocatalytic Minisci Reaction | Mild, broad scope | Heterocycle-functionalized BCHeps |
Exploration of Unprecedented Reactivity Patterns and Chemical Space
Chemists are actively exploring novel reactivity patterns to generate bicyclo[3.1.1]heptane derivatives with unprecedented structural complexity and to access new areas of chemical space. A paradigm shift from traditional cycloadditions involving π-bonds is the development of a [2σ+2σ] radical cycloaddition, which proceeds between the sigma bonds of bicyclo[1.1.0]butanes and cyclopropyl ketones. nih.govacs.org
The use of bicyclo[1.1.0]butanes (BCBs) as building blocks has been particularly fruitful, leading to a variety of new transformations. researchgate.net For example, formal dipolar [4π+2σ] cycloadditions of BCBs with nitrones have been developed to create multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes, incorporating multiple heteroatoms into the bicyclic core in a single step. researchgate.netresearchgate.net Lewis acid-catalyzed dearomative (3+3) cycloadditions of BCBs with aromatic azomethine imines have yielded fused 2,3-diazabicyclo[3.1.1]heptanes, opening a new domain of caged hydrocarbons. researchgate.net
The exploration of chemical space extends to complex polycyclic systems. A novel strategy for synthesizing indolo-bicyclo[3.1.1]heptane, a potential carbazole (B46965) isostere, involves a Fukuyama radical indolization where both an isonitrile and an alkene group of the starting material sequentially participate in the cyclization with a BCB. chemrxiv.org This represents a sophisticated approach to constructing a tricyclic system in a single, efficient operation. chemrxiv.org Furthermore, the photoinduced construction of aminobicyclo[3.1.1]heptanes represents the first exploration of its kind for this bicyclic system. nih.gov These innovative reactions are crucial for rapidly generating molecular complexity and providing access to a diverse set of sp³-rich bicyclic building blocks for various applications. researchgate.net
Integration of Advanced Computational and Experimental Approaches for Predictive Design
A defining trend in modern this compound research is the deep integration of advanced computational methods with experimental work. Theoretical studies are no longer just for post-hoc rationalization of observed results; they are now a critical tool for predictive design, guiding the development of new reactions and substrates.
A compelling example is the study of intramolecular [2+2] cycloadditions of ene-keteniminium ions. nih.gov Here, theoretical investigations using density functional theory (DFT), high-level ab initio calculations, and molecular dynamics revealed that the reaction could be controlled kinetically, thermodynamically, or dynamically. nih.gov These computational insights allowed researchers to predict that specific substitutions and configurations in the starting material would favor the desired "cross" [2+2] product, yielding the this compound skeleton. These predictions were subsequently realized experimentally, demonstrating the power of a computation-first approach. nih.gov
Similarly, computational modeling was instrumental in the development of synthetic routes from [3.1.1]propellane. domainex.co.uk Calculations predicted that the strained propellane would be susceptible to radical functionalization methods, a hypothesis that was then successfully confirmed in the lab. domainex.co.uk DFT calculations have also been widely used to support the proposed mechanisms for a host of other new reactions, including:
The photoinduced synthesis of aminobicyclo[3.1.1]heptanes. nih.gov
The Eu(OTf)₃-catalyzed cycloaddition of BCBs with nitrones. researchgate.netresearchgate.net
The amine-promoted three-component synthesis of 2-oxa-3-azabicyclo[3.1.1]heptanes. rsc.org
The pyridine-assisted boronyl radical catalytic cycle in [2σ+2σ] cycloadditions. nih.govacs.org
This synergy between in silico prediction and experimental validation accelerates the discovery of novel synthetic methodologies and provides a deeper, more fundamental understanding of the underlying reaction pathways.
Expansion of Scope in Bioisosteric Design and Beyond
While the initial impetus for BCHep research was its role as a bioisostere for meta-substituted benzenes, the scope of its application is rapidly expanding. nih.govacs.org The replacement of a planar arene ring with the three-dimensional BCHep scaffold has been shown to confer superior pharmacokinetic properties, such as improved metabolic stability and membrane permeability, validating its potential in drug design. domainex.co.ukacs.org
The future, however, lies in moving "beyond" this initial concept to create mimics of more complex and heteroaromatic systems. Recent research has demonstrated that this is a highly promising avenue:
Pyridine (B92270) Isosteres: Aza-bicyclo[3.1.1]heptanes (aza-BCHeps) are being explored as non-planar bioisosteres for 3,5-disubstituted pyridines, a common motif in medicinal chemistry. acs.org
Naphthyl Isosteres: Aryl-fused bicyclo[3.1.1]heptanes have been synthesized and validated as effective bioisosteres for naphthalene (B1677914) rings. chemrxiv.org In a study involving an analogue of the drug ezutromid (B1671843), the naphthyl-BCHep isostere retained biological activity while showing improved metabolic stability. chemrxiv.org
Carbazole Isosteres: The novel indolo-bicyclo[3.1.1]heptane scaffold has been proposed as a potential isostere for carbazole, opening the door to replacing larger, planar polycyclic systems. chemrxiv.org
A key theme in this expansion is the strategic incorporation of heteroatoms (e.g., nitrogen, oxygen, sulfur) into the bicyclic framework. researchgate.netrsc.org These heteroatom-containing bioisosteres can offer improved properties, such as enhanced water solubility and reduced lipophilicity, compared to their all-carbon counterparts. rsc.org The development of synthetic methods to access these diverse, heteroatom-rich bicyclic systems is a significant and important objective, promising to deliver a new generation of sp³-rich building blocks for the design of future therapeutics. researchgate.netrsc.org
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing and characterizing substituted bicyclo[3.1.1]heptane derivatives?
- Methodological Answer : Synthesis should follow protocols validated by peer-reviewed studies. For example, substituted derivatives like 6,6-dimethyl-2-methylenethis compound require precise control of reaction conditions (e.g., solvent, temperature) to avoid side products. Characterization should include IR spectroscopy to confirm functional groups (e.g., methylene stretches at 1640–1680 cm⁻¹ ), GC-MS for purity assessment, and NMR for stereochemical confirmation. Experimental details must be documented rigorously to ensure reproducibility, including solvent systems and instrument parameters (e.g., path length: 0.011 cm, resolution: 4 cm⁻¹ for IR ).
Q. How can thermodynamic properties (e.g., ΔvapH) of this compound derivatives be accurately measured?
- Methodological Answer : Use static or dynamic vaporization methods with calibrated instruments. For instance, NIST reports ΔvapH values for 6,6-dimethyl-2-methylenethis compound as 44.90 kJ/mol (328 K) and 46.10 kJ/mol (366 K), highlighting temperature-dependent variations . Validate measurements using multiple techniques (e.g., calorimetry, gas-phase chromatography) and cross-reference with computational models (e.g., group contribution methods).
Advanced Research Questions
Q. How can contradictions in thermodynamic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in ΔvapH values (e.g., 44.90 vs. 46.10 kJ/mol ) may arise from differences in experimental setups or sample purity. Resolve conflicts by:
- Replicating experiments under identical conditions.
- Using high-purity samples (≥99%) and trace moisture elimination.
- Applying quantum mechanical calculations (e.g., DFT) to predict theoretical values and compare with empirical data.
- Data Table :
| Compound | ΔvapH (kJ/mol) | Temperature (K) | Source |
|---|---|---|---|
| 6,6-dimethyl-2-methylene... | 44.90 | 328 | NIST |
| 6,6-dimethyl-2-methylene... | 46.10 | 366 | NIST |
Q. What computational strategies are effective for designing this compound-based high-energy density compounds (HEDCs)?
- Methodological Answer : Use density functional theory (DFT) to calculate heats of formation (HOF), bond dissociation energies, and detonation velocities. For example, bicyclo[2.2.1]heptane derivatives have been modeled for stability and energy output, suggesting that nitro group substitutions enhance detonation performance while maintaining low sensitivity . Key parameters include:
- HOF ≥ 300 kJ/mol for energy density.
- Wiberg bond indices to assess bond strength (e.g., C-NO₂ vs. N-NO₂ bonds).
- Molecular dynamics simulations to predict thermal stability.
Q. How can this compound frameworks mimic meta-substituted benzenes in bioactive compounds?
- Methodological Answer : The rigid bicyclic structure provides angle and distance constraints similar to meta-substituted aromatics. For instance, substituents at positions 2 and 6 of this compound align with meta positions on benzene, enabling bioisosteric replacement in drug design. Validate using X-ray crystallography and molecular docking studies to compare binding affinities .
Data Analysis & Experimental Design
Q. How should researchers address variability in IR spectral data for this compound derivatives?
- Methodological Answer : Variability arises from solvent effects (e.g., CCl₄ vs. CS₂) and instrument calibration. Standardize protocols by:
- Using 10% solutions in non-polar solvents (e.g., CCl₄ for 3800–1333 cm⁻¹ range) .
- Documenting instrument parameters (e.g., blazed grating settings at 3.5, 12.0, and 20.0 μm) .
- Comparing experimental spectra with computational predictions (e.g., Gaussian 16 vibrational frequency analysis).
Q. What strategies optimize the isolation of stereoisomers in this compound synthesis?
- Methodological Answer : Use chiral stationary phases in HPLC or SFC for enantiomer separation. For diastereomers, leverage differences in polarity or crystallization behavior. For example, (1R,5R,6R)-6-methyl-2-methylene derivatives can be isolated via fractional distillation under reduced pressure (e.g., 0.1 mmHg) . Confirm stereochemistry using NOESY NMR or circular dichroism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
